Overall, due to the lack of scientific publications, the specific research applications of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane are unknown.
Based on its structure, potential research areas could include:
(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane is an organic compound with the molecular formula C₁₄H₁₃N₁O₂S and a molecular weight of approximately 259.32 g/mol. This compound features a sulfane functional group, which is characterized by the presence of sulfur bonded to two aromatic rings: a 2,4-dimethylphenyl group and a 2-nitrophenyl group. The structural complexity and unique functional groups contribute to its potential applications in various fields, including pharmaceuticals and materials science.
There is no current information available on the specific mechanism of action of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane.
The compound can undergo various chemical transformations. Notably, it can be synthesized through nucleophilic substitution reactions involving 2,4-dimethylbenzenethiol and nitro-substituted aromatic compounds. For example, the reaction of 2,4-dimethylbenzenethiol with 1-fluoro-2-nitrobenzene in the presence of bases like potassium carbonate leads to the formation of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane . Additionally, reduction reactions can convert the nitro group into an amino group, enhancing its reactivity for further functionalization .
Preliminary studies suggest that (2,4-dimethylphenyl)(2-nitrophenyl)sulfane exhibits biological activity relevant to medicinal chemistry. It has been identified as a potential inhibitor of cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2C9 . These enzymes play crucial roles in drug metabolism, indicating that this compound may influence pharmacokinetics when used alongside other therapeutic agents.
The synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane can be achieved through several methods:
(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane holds promise in several applications:
Interaction studies indicate that (2,4-dimethylphenyl)(2-nitrophenyl)sulfane can affect metabolic pathways due to its inhibitory effects on cytochrome P450 enzymes. This suggests that it may alter the metabolism of co-administered drugs, necessitating further investigation into its pharmacokinetic properties and safety profile when used in combination therapies .
Several compounds share structural similarities with (2,4-dimethylphenyl)(2-nitrophenyl)sulfane. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
(4-Bromophenyl)(4-nitrophenyl)sulfane | C₁₂H₉BrN₁O₂S | 0.68 |
2-(Methylsulfonyl)-4-nitroaniline | C₉H₈N₂O₄S | 0.68 |
2-((2,4-Dimethylphenyl)thio)aniline | C₁₄H₁₅N₁S | 0.76 |
(3-Nitrophenyl)(4-methylphenyl)sulfane | C₁₂H₉N₁O₂S | 0.70 |
(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane is distinguished by its specific combination of methyl and nitro substituents on aromatic rings along with a sulfane linkage. This structural arrangement contributes to its unique reactivity and biological profile compared to other similar compounds.